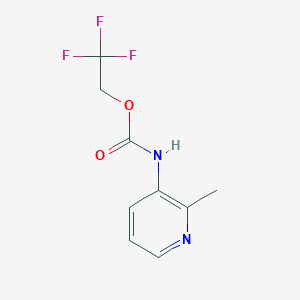
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1536559-26-8 . It has a molecular weight of 234.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methyl-3-pyridinylcarbamate .
Physical and Chemical Properties This compound is a powder that is stored at room temperature .
Scientific Research Applications
Analytical Methodologies
A high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique offers a highly sensitive and selective method for determining carbamate insecticides. This technique leverages the specific reactivity of carbamates, including compounds structurally related to "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate", for detection at nanogram levels. This approach is particularly beneficial in resolving and detecting carbamates in complex mixtures, showing no response for a wide range of other pesticides, thus highlighting its specificity and application in environmental monitoring and food safety (Krause, 1979).
Organic Synthesis
Microwave-assisted synthesis has been utilized to produce novel carbamate compounds, offering an efficient pathway to synthesize "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" and its derivatives. This method demonstrates the potential of carbamates as building blocks for the construction of complex organic molecules, facilitating the development of new chemical entities with potential applications in drug discovery and materials science (Henry et al., 2009).
Materials Science
In the field of materials science, carbamate compounds are explored for their applications in light-emitting devices. For instance, organic light-emitting diodes (OLEDs) incorporating iridium complexes with carbamate ligands have shown superior performance, including high efficiency and low efficiency roll-off. This research indicates the role of carbamate structures in enhancing the photophysical properties of luminescent materials, potentially leading to advancements in display technologies and lighting applications (Jin et al., 2014).
Photochemistry
Carbamates are also significant in photochemistry, where compounds like "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" may be involved in studies exploring the photorelease of amines. Such research provides insights into designing light-responsive materials and molecules for controlled release applications, highlighting the versatility of carbamate compounds in creating stimuli-responsive systems (Edson et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPPYHZODZSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)
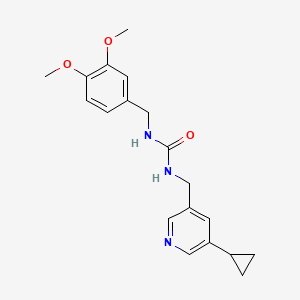

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)
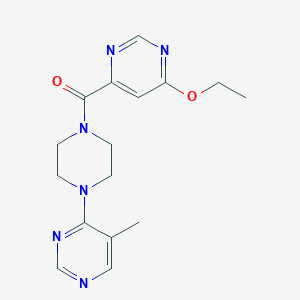
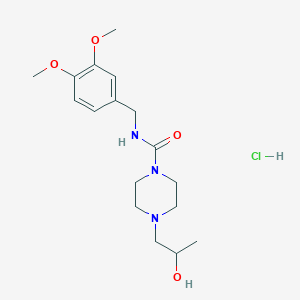
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
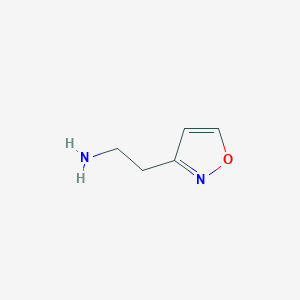
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
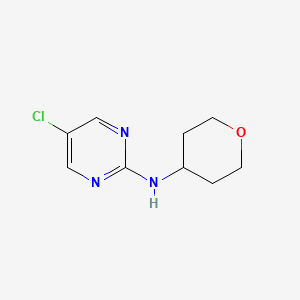

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)